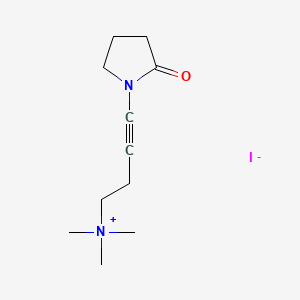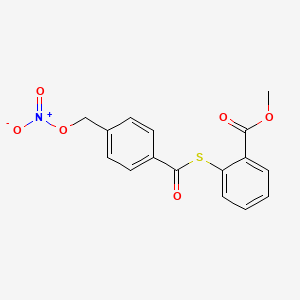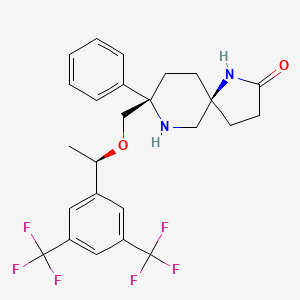
Synaptamide
Vue d'ensemble
Description
Le docosahexaénoyl éthanolamide est un lipide bioactif dérivé de l'acide docosahexaénoïque, un acide gras oméga-3. Il fait partie du système endocannabinoïde et a été étudié pour ses effets thérapeutiques potentiels dans divers processus physiologiques, notamment l'inflammation, le métabolisme du glucose et la neuroprotection .
Applications De Recherche Scientifique
Docosahexaenoyl ethanolamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Synaptamide, an endogenous metabolite derived from docosahexaenoic acid (DHA), has been identified as a specific ligand to the orphan adhesion G-protein-coupled receptor 110 (GPR110, ADGRF1) . GPR110 is highly expressed in neutrophils and macrophages .
Mode of Action
This compound interacts with its primary target, GPR110, to mediate its effects. It increases intracellular cAMP levels and inhibits the translocation of NF-κB subunit RelA into the nucleus . This interaction results in the suppression of lipopolysaccharide (LPS)-induced proinflammatory cytokine expression . The effects of this compound are abolished when its binding to GPR110 is blocked .
Biochemical Pathways
This compound affects the cAMP/PKA signaling pathway . By binding to GPR110, it enhances cAMP/PKA signaling, leading to the inhibition of NF-κB activation . This results in the suppression of LPS-induced proinflammatory cytokine expression .
Pharmacokinetics
It is known that this compound is an endogenous metabolite of dha . Both unesterified DHA and DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain, are metabolized to this compound in a time- and concentration-dependent manner .
Result of Action
This compound has potent anti-inflammatory effects. It significantly reduces LPS-induced production of TNF-α and NO in cultured microglia cells . It also suppresses LPS-induced neuroinflammation in mice . Furthermore, this compound promotes the anti-inflammatory transformation of the microglial phenotype .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of inflammation. For instance, in the context of neuroinflammation induced by LPS, this compound exhibits potent anti-inflammatory effects . .
Analyse Biochimique
Biochemical Properties
Synaptamide is synthesized from DHA-containing phosphatidylethanolamine (DHA-PE) through the action of specific phospholipase D (PLD)This compound binds to GPR110, leading to the activation of the cAMP/protein kinase A (PKA) signaling pathway . This interaction promotes neurogenesis, neurite outgrowth, and synaptogenesis, highlighting its role in enhancing brain function and plasticity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neural cells, it promotes the differentiation of neural stem cells and enhances glutamatergic synaptic activity . This compound also exhibits anti-inflammatory properties by reducing the activation of microglia and astrocytes, which are key players in neuroinflammation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by increasing intracellular cAMP levels and activating the cAMP-response element binding protein (CREB) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GAIN domain of GPR110, triggering a conformational change that activates the cAMP/PKA signaling pathway . This activation leads to the phosphorylation of CREB, which in turn regulates the expression of genes involved in neurogenesis and synaptogenesis . This compound also inhibits the nuclear translocation of NF-κB subunit RelA, thereby reducing the expression of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained effects over time. Studies have demonstrated that this compound can prevent long-term neurodegenerative changes and improve hippocampal plasticity in models of traumatic brain injury . The compound’s anti-inflammatory and neuroprotective effects are maintained over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and promotes neurogenesis . Higher doses may lead to adverse effects, such as increased oxidative stress and apoptosis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the modulation of ketone body and amino acid metabolism . It is synthesized from DHA through the action of enzymes such as N-acyltransferase and NAPE-hydrolyzing phospholipase D . This compound also influences the levels of arachidonic acid-derived eicosanoids and other lipid metabolites, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in the brain, where it exerts its neurogenic and neuroprotective effects . The distribution of this compound is influenced by its binding to GPR110, which facilitates its localization to specific cellular compartments .
Subcellular Localization
This compound is localized to various subcellular compartments, including the plasma membrane and intracellular vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in modulating cellular processes and signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le docosahexaénoyl éthanolamide peut être synthétisé par réaction de l'acide docosahexaénoïque avec l'éthanolamine. Cette réaction implique généralement l'utilisation d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide . La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane dans des conditions douces pour éviter la dégradation de l'acide gras polyinsaturé sensible.
Méthodes de production industrielle
La production industrielle de docosahexaénoyl éthanolamide implique souvent une synthèse enzymatique utilisant des lipases. Cette méthode est préférée en raison de sa plus grande spécificité et de ses conditions de réaction plus douces, qui contribuent à préserver l'intégrité de l'acide docosahexaénoïque . Le processus enzymatique implique généralement l'utilisation de lipases immobilisées dans un système sans solvant, ce qui en fait une approche respectueuse de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le docosahexaénoyl éthanolamide subit diverses réactions chimiques, notamment:
Réduction: Les réactions de réduction sont moins courantes mais peuvent conduire à la formation d'éthanolamides saturés.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et les lipooxygénases.
Réduction: Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution: Des réactifs tels que les chlorures d'acyle et les anhydrides sont couramment utilisés pour les réactions de substitution.
Principaux produits
Dérivés hydroxylés: Ce sont les principaux produits de l'oxydation et ils possèdent des propriétés anti-inflammatoires améliorées.
Éthanolamides saturés: Ce sont les produits des réactions de réduction et ils ont des activités biologiques différentes de celles du composé parent.
Applications de la recherche scientifique
Le docosahexaénoyl éthanolamide a un large éventail d'applications dans la recherche scientifique:
Mécanisme d'action
Le docosahexaénoyl éthanolamide exerce ses effets principalement par l'intermédiaire du système endocannabinoïde. Il se lie aux récepteurs cannabinoïdes (CB1 et CB2) et module leur activité, ce qui conduit à divers effets physiologiques . Il influence également d'autres voies de signalisation, telles que la voie du récepteur activé par les proliférateurs de peroxysomes (PPAR), qui joue un rôle dans le métabolisme des lipides et l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Anandamide (arachidonoyléthanolamide): Un autre endocannabinoïde de structure similaire mais dérivé de l'acide arachidonique.
Éicosapentaénoyl éthanolamide: Dérivé de l'acide eicosapentaénoïque, un autre acide gras oméga-3.
Unicité
Le docosahexaénoyl éthanolamide est unique en raison de son origine à partir de l'acide docosahexaénoïque, ce qui lui confère des propriétés anti-inflammatoires et neuroprotectrices distinctes par rapport aux autres éthanolamides . Sa capacité à moduler l'absorption du glucose et à influencer le système endocannabinoïde le distingue encore des composés similaires .
Propriétés
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOLRSGZPBSM-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678596 | |
| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosahexaenoyl Ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
162758-94-3 | |
| Record name | Synaptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosahexaenoyl Ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of synaptamide?
A1: this compound exerts its effects primarily by binding to and activating the G-protein coupled receptor 110 (GPR110, also known as ADGRF1). []
Q2: What are the downstream effects of this compound binding to GPR110?
A2: Binding of this compound to GPR110 triggers the cAMP/protein kinase A (PKA) signaling pathway. [] This pathway plays a vital role in neuronal development, survival, and plasticity.
Q3: How does this compound affect axon growth?
A3: this compound has been shown to promote axon growth in cultured cortical neurons. [, ] This effect is mediated through cAMP elevation, and interestingly, is antagonized by Sonic Hedgehog (Shh) signaling via a non-canonical, Smoothened-independent pathway. []
Q4: What is the role of this compound in neurogenesis?
A4: this compound demonstrates potent neurogenic activity by inducing neuronal differentiation of neural stem cells (NSCs). [] This effect is mediated through the activation of the PKA/CREB pathway, a critical regulator of neuronal development. []
Q5: How does this compound contribute to neuroprotection?
A5: this compound displays neuroprotective effects by reducing neuroinflammation, promoting neurogenesis, and improving synaptic plasticity. [, , , , , ] For example, in a mouse model of traumatic brain injury, this compound administration improved cognitive function, reduced neuronal death, and modulated the inflammatory response. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H37NO2, and its molecular weight is 371.56 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While specific spectroscopic data is not provided in the provided abstracts, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure and purity.
Q8: Is there information available on the material compatibility and stability of this compound?
A8: The provided abstracts focus primarily on the biological activity and therapeutic potential of this compound. Further research is needed to fully understand its compatibility with various materials and its stability under different storage conditions.
Q9: Does this compound possess any catalytic properties?
A9: this compound is not known to exhibit catalytic properties. Its biological activity primarily stems from its role as a signaling molecule, specifically as a ligand for GPR110.
Q10: How do structural modifications of this compound affect its activity?
A10: While the provided abstracts do not delve into specific SAR studies, research suggests that the length and saturation of the acyl chain play a crucial role in this compound's binding affinity and biological activity.
Q11: Are there any known this compound analogs with improved potency or selectivity?
A11: One study investigated dimethylthis compound (A8) as a stable analog of this compound. A8 also activates GPR110 and showed efficacy in a model of optic nerve injury. [] This suggests that structural modifications can potentially enhance this compound's therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)






![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)



